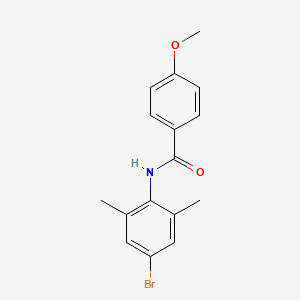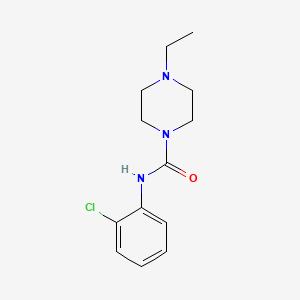
4-chloro-N'-(cyclohexylcarbonyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N’-(cyclohexylcarbonyl)benzohydrazide is an organic compound with the molecular formula C14H17ClN2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a chlorine atom at the 4-position and a cyclohexylcarbonyl group at the N’ position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(cyclohexylcarbonyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with cyclohexylcarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for 4-chloro-N’-(cyclohexylcarbonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to improve efficiency and reduce production costs.
化学反応の分析
Types of Reactions
4-chloro-N’-(cyclohexylcarbonyl)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethylformamide.
Condensation Reactions: Often performed in the presence of an acid catalyst, such as acetic acid, and a solvent like ethanol.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted benzohydrazides with various functional groups replacing the chlorine atom.
Condensation Reactions: Hydrazones are the primary products formed.
Reduction Reactions: The major product is the corresponding alcohol derivative of the original compound.
科学的研究の応用
4-chloro-N’-(cyclohexylcarbonyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4-chloro-N’-(cyclohexylcarbonyl)benzohydrazide depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets, such as enzymes or receptors. For example, hydrazide derivatives are known to inhibit the activity of certain enzymes by forming stable complexes with the enzyme’s active site . This can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
4-chloro-N-cyclohexylbenzamide: Similar structure but lacks the hydrazide group.
N-benzyl-4-chloro-N-cyclohexylbenzamide: Contains a benzyl group instead of the hydrazide group.
4-chloro-N’-(4-methylcyclohexylidene)benzohydrazide: Similar structure with a methyl group on the cyclohexyl ring.
Uniqueness
4-chloro-N’-(cyclohexylcarbonyl)benzohydrazide is unique due to the presence of both the chlorine-substituted benzene ring and the cyclohexylcarbonyl hydrazide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-chloro-N'-(cyclohexanecarbonyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-8-6-11(7-9-12)14(19)17-16-13(18)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMTWOQLZXSHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ETHYL-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5753926.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)



![3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5753980.png)


![2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B5753997.png)


![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)
![7-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline](/img/structure/B5754020.png)
